molecular formula C15H23ClN4O3 B6039373 (4-Benzamido-5-ethoxy-5-oxopentyl)-(diaminomethylidene)azanium;chloride

(4-Benzamido-5-ethoxy-5-oxopentyl)-(diaminomethylidene)azanium;chloride

Cat. No.: B6039373
M. Wt: 342.82 g/mol
InChI Key: HIXDELXKSSLIKB-UHFFFAOYSA-N
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Description

(4-Benzamido-5-ethoxy-5-oxopentyl)-(diaminomethylidene)azanium;chloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamido group, an ethoxy group, and a diaminomethylidene azanium moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzamido-5-ethoxy-5-oxopentyl)-(diaminomethylidene)azanium;chloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an appropriate amine under basic conditions to form the benzamido group.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Diaminomethylidene Azanium Moiety: This step involves the reaction of a suitable amine with a formylating agent, followed by protonation to form the azanium ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzamido-5-ethoxy-5-oxopentyl)-(diaminomethylidene)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Benzamido-5-ethoxy-5-oxopentyl)-(diaminomethylidene)azanium;chloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzamido-5-ethoxy-5-oxopentyl)-(diaminomethylidene)azanium;chloride involves its interaction with specific molecular targets. The benzamido group may interact with enzymes or receptors, inhibiting their activity. The ethoxy group can enhance the compound’s solubility and bioavailability, while the diaminomethylidene azanium moiety may facilitate binding to negatively charged sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzamido-5-ethoxy-5-oxopentyl)-(diaminomethylidene)azanium;chloride:

    (4-Benzamido-5-oxopentyl)-(diaminomethylidene)azanium;chloride: Lacks the ethoxy group, which may affect its solubility and bioavailability.

    (4-Benzamido-5-ethoxy-5-oxopentyl)-(aminomethylidene)azanium;chloride: Contains a different amine group, potentially altering its binding properties and reactivity.

Uniqueness

The presence of the ethoxy group and the specific arrangement of functional groups in this compound make it a unique compound with distinct chemical and biological properties. This uniqueness allows for its application in various research and industrial fields.

Properties

IUPAC Name

(4-benzamido-5-ethoxy-5-oxopentyl)-(diaminomethylidene)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXDELXKSSLIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC[NH+]=C(N)N)NC(=O)C1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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